molecular formula C14H11F3O2 B6370643 4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% CAS No. 1261893-07-5

4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95%

Cat. No. B6370643
CAS RN: 1261893-07-5
M. Wt: 268.23 g/mol
InChI Key: IDSPBPLYEPWLQG-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% (4-MTP) is an organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water, ethanol and other organic solvents. 4-MTP has a melting point of 124-125°C and a boiling point of 207-208°C. It is a versatile compound that can be used in a variety of organic synthesis reactions and as a starting material for other compounds.

Scientific Research Applications

4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of organic compounds, including drugs and pharmaceuticals. It has also been used in the synthesis of dyes and pigments, as well as in the synthesis of polymers and other materials. Additionally, 4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% has been used as a reagent in the synthesis of nucleic acid derivatives, and it has been used as a catalyst in a variety of organic reactions.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% is not completely understood. However, it is believed that the compound acts as an electron donor, donating electrons to the substrate molecule and thus facilitating the reaction. Additionally, 4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% may act as a Lewis acid, accepting electrons from the substrate molecule and thus facilitating the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% are not well understood. However, it is believed that the compound may act as an antioxidant, scavenging free radicals and thus preventing oxidative damage to cells. Additionally, 4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% may act as an anti-inflammatory, reducing inflammation and thus helping to alleviate symptoms associated with inflammation.

Advantages and Limitations for Lab Experiments

4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of organic synthesis reactions. Additionally, it is a relatively stable compound, with a melting point of 124-125°C and a boiling point of 207-208°C. Furthermore, it is relatively inexpensive and readily available.
However, there are some limitations to using 4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% in laboratory experiments. It is a relatively toxic compound, and thus it should be handled with care. Additionally, its mechanism of action is not completely understood, and thus its effects on biochemical and physiological processes are not well understood.

Future Directions

There are several potential future directions for research on 4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95%. One potential direction is to further study its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to explore its potential applications in drug synthesis and other areas. Additionally, further research could be done to explore its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be done to explore its potential as a catalyst in organic synthesis reactions.

Synthesis Methods

4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95% is synthesized by a two-step process. In the first step, 4-methoxybenzaldehyde is reacted with trifluoromethanesulfonic anhydride and pyridine in a polar aprotic solvent to form 4-methoxy-3-trifluoromethylbenzaldehyde. In the second step, the aldehyde is reacted with phenol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form 4-(4-Methoxy-3-trifluoromethylphenyl)phenol, 95%.

properties

IUPAC Name

4-[4-methoxy-3-(trifluoromethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c1-19-13-7-4-10(8-12(13)14(15,16)17)9-2-5-11(18)6-3-9/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSPBPLYEPWLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683643
Record name 4'-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261893-07-5
Record name 4'-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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